molecular formula C₇₇H₁₃₅N₁₇O₁₄ B612611 Mast Cell Degranulating Peptide HR-2 CAS No. 80388-04-1

Mast Cell Degranulating Peptide HR-2

Cat. No.: B612611
CAS No.: 80388-04-1
M. Wt: 1523.00
Attention: For research use only. Not for human or veterinary use.
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Description

Mast Cell Degranulating Peptide HR-2 is a linear peptide isolated from the venom of the giant hornet Vespa orientalis. This peptide consists of 14 amino acids and is known for its ability to degranulate mast cells, leading to the release of histamine . This property makes it a significant compound in the study of allergic reactions and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mast Cell Degranulating Peptide HR-2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product undergoes rigorous quality control to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Mast Cell Degranulating Peptide HR-2 primarily undergoes degranulation reactions in biological systems. It can also participate in oxidation and reduction reactions due to the presence of amino acid residues that are susceptible to these processes .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Coupling Reagents: HBTU, HATU, and DIC for peptide bond formation.

    Deprotection Reagents: TFA for removing protecting groups.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) for reduction reactions.

Major Products Formed

The major product formed from the degranulation reaction of this compound is histamine, which is released from mast cells .

Scientific Research Applications

Mast Cell Degranulating Peptide HR-2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWUWYATXRNPA-KXQPRXDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H135N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746641
Record name L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80388-04-1
Record name L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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